

Rezafungin Acetate: A Comprehensive Analysis of its In Vitro Activity Against Candida Species

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Compound of Interest

Compound Name: Rezafungin acetate

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A Technical Guide for Researchers and Drug Development Professionals

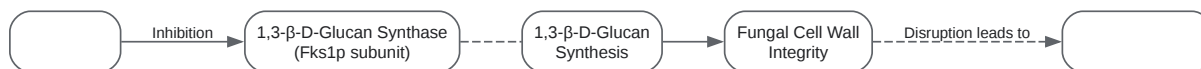
Introduction

Rezafungin acetate is a novel, next-generation echinocandin antifungal agent engineered for enhanced stability and a prolonged half-life, allowing for once-weekly intravenous administration.^{[1][2]} As a member of the echinocandin class, its mechanism of action involves the potent and specific inhibition of 1,3- β -D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall.^{[3][4][5]} This disruption of cell wall integrity leads to osmotic instability and subsequent fungicidal activity against most *Candida* species. This technical guide provides an in-depth overview of the in vitro spectrum of activity of **rezafungin acetate** against a broad range of clinically relevant *Candida* species, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism and evaluation workflow.

Mechanism of Action

Rezafungin, like other echinocandins, targets the fungal-specific enzyme 1,3- β -D-glucan synthase. This enzyme is a critical component in the formation of 1,3- β -D-glucan, a major structural polymer of the fungal cell wall that is absent in mammalian cells, ensuring selective toxicity. By noncompetitively inhibiting this enzyme, rezafungin disrupts the integrity of the cell

wall, leading to cell lysis and death. This targeted action results in concentration-dependent fungicidal activity against the majority of *Candida* species.



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Figure 1. Mechanism of action of rezafungin.

In Vitro Spectrum of Activity

Rezafungin has demonstrated potent in vitro activity against a wide array of *Candida* species, including both common and rare isolates. Its efficacy extends to azole-resistant strains, highlighting its potential role in treating challenging infections. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, providing a quantitative perspective on its spectrum of activity.

Table 1: In Vitro Activity of Rezafungin and Comparator Antifungals against Common *Candida* Species

Candida Species (n)	Rezafungin MIC90 (mg/L)	Anidulafungin MIC90 (mg/L)	Caspofungin MIC90 (mg/L)	Micafungin MIC90 (mg/L)
<i>C. albicans</i> (125)	0.06	Similar to Rezafungin	0.25-2	Similar to Rezafungin
<i>C. glabrata</i> (81)	0.12	Similar to Rezafungin	0.25-2	Similar to Rezafungin
<i>C. tropicalis</i> (51)	0.06	Similar to Rezafungin	0.25-2	Similar to Rezafungin
<i>C. parapsilosis sensu stricto</i> (59)	2	Similar to Rezafungin	0.25-2	Similar to Rezafungin
<i>C. krusei</i> (53)	0.12	Similar to Rezafungin	0.25-2	Similar to Rezafungin

Data compiled from a study utilizing CLSI broth microdilution methodology.

Table 2: In Vitro Activity of Rezafungin against Less Common and Rare Candida Species

Candida Species (n)	Rezafungin MIC50 (mg/L)	Rezafungin MIC90 (mg/L)
<i>C. auris</i> (19)	-	0.25
<i>C. dubliniensis</i> (22)	-	0.06
<i>C. fabianii</i> (15)	-	0.12
<i>C. guilliermondii</i> (27)	1	1
<i>C. inconspicua</i> (41)	-	0.06
<i>C. kefyr</i> (52)	0.03	0.06
<i>C. lusitaniae</i> (46)	-	0.25
<i>C. metapsilosis</i> (15)	0.12	0.5
<i>C. orthopsilosis</i> (15)	0.5	1
<i>C. pelliculosa</i> (N/A)	0.015	0.03
<i>C. pulcherrima</i> (10)	-	0.06
<i>C. sojae</i> (10)	-	0.06

Data compiled from multiple studies using CLSI broth microdilution methods.

Table 3: Geometric Mean (GM) MICs of Rezafungin and Comparators against Common Candida Species from a Surveillance Study in China

Candida Species	Rezafungin GM MIC (µg/mL)	Anidulafungin GM MIC (µg/mL)	Caspofungin GM MIC (µg/mL)
C. albicans	0.095	0.068	0.069
C. glabrata	N/A	N/A	N/A
C. parapsilosis	N/A	N/A	N/A
C. tropicalis	N/A	N/A	N/A
C. krusei	N/A	N/A	N/A

Data from a study using the broth microdilution (BMD) method.

Experimental Protocols

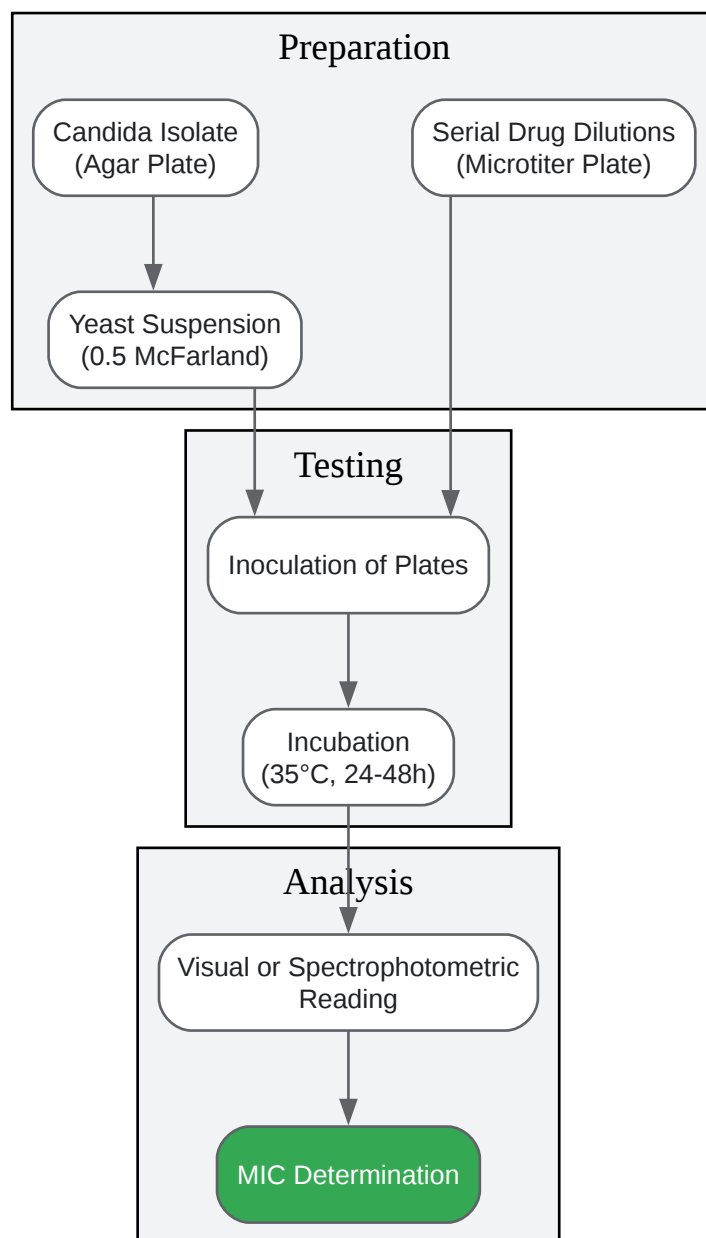
The in vitro activity data presented in this guide were primarily generated using standardized broth microdilution methodologies as defined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Broth Microdilution Method (M27-A4)

The CLSI M27-A4 document provides a reference method for antifungal susceptibility testing of yeasts. The general workflow is as follows:

- **Inoculum Preparation:** Candida isolates are cultured on Sabouraud dextrose agar for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately $1-5 \times 10^6$ CFU/mL. This suspension is then further diluted in RPMI 1640 medium.
- **Antifungal Agent Preparation:** Rezafungin and comparator drugs are serially diluted in the test medium (RPMI 1640) in 96-well microtiter plates.
- **Inoculation:** Each well is inoculated with the standardized yeast suspension, resulting in a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL.
- **Incubation:** The microtiter plates are incubated at 35°C for 24-48 hours.

- MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically $\geq 50\%$ reduction) compared to the growth control well.



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Figure 2. CLSI broth microdilution workflow.

Clinical Efficacy and Development

Clinical trials have substantiated the in vitro activity of rezafungin. The Phase 2 STRIVE and Phase 3 ReSTORE trials demonstrated that once-weekly rezafungin was non-inferior to once-daily caspofungin for the treatment of candidemia and invasive candidiasis. A pooled analysis of these trials showed comparable day 30 all-cause mortality rates between the rezafungin and caspofungin groups. Furthermore, mycological eradication by day 5 was observed in 73% of patients treated with rezafungin compared to 65% in the caspofungin group. These findings supported the approval of rezafungin for the treatment of candidemia and invasive candidiasis in adults with limited or no alternative treatment options.

Resistance Mechanisms

As with other echinocandins, reduced susceptibility to rezafungin is associated with specific mutations in the FKS genes, which encode the catalytic subunits of the 1,3- β -D-glucan synthase enzyme. While rezafungin demonstrates activity against a broad range of wild-type *Candida* isolates, strains harboring FKS mutations may exhibit elevated MIC values.

Conclusion

Rezafungin acetate represents a significant advancement in the treatment of invasive *Candida* infections. Its potent and broad-spectrum in vitro activity, coupled with a favorable pharmacokinetic profile that allows for once-weekly dosing, offers a valuable therapeutic option for clinicians. The comprehensive data presented in this guide underscore its efficacy against a wide range of *Candida* species, including those resistant to other antifungal classes. Continued surveillance and research will be crucial to further delineate its role in the clinical management of invasive candidiasis.

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